molecular formula C4H3ClN2OS B14080887 (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride

(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride

Cat. No.: B14080887
M. Wt: 162.60 g/mol
InChI Key: FOJSJCQTNBBOQB-XVNBXDOJSA-N
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Description

(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride: is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride typically involves the reaction of thiazole derivatives with hydroxylamine and chlorinating agents. One common method includes the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to produce thiazoles under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides, which have diverse applications in medicinal and materials chemistry.

Scientific Research Applications

Chemistry: In chemistry, (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel catalysts and ligands for asymmetric synthesis .

Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions .

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It is a key intermediate in the synthesis of drugs targeting various diseases, including bacterial infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and catalytic function . Additionally, it can modulate signaling pathways by interacting with receptors and altering downstream effects .

Comparison with Similar Compounds

    Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

    Imidazole: A heterocyclic compound with a five-membered ring containing two nitrogen atoms.

    Oxazole: A heterocyclic compound with a five-membered ring containing oxygen and nitrogen.

Uniqueness: (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C4H3ClN2OS

Molecular Weight

162.60 g/mol

IUPAC Name

(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride

InChI

InChI=1S/C4H3ClN2OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H/b7-3+

InChI Key

FOJSJCQTNBBOQB-XVNBXDOJSA-N

Isomeric SMILES

C1=CSC(=N1)/C(=N\O)/Cl

Canonical SMILES

C1=CSC(=N1)C(=NO)Cl

Origin of Product

United States

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